![molecular formula C8H8IN B1399666 5-Iodoisoindoline CAS No. 905274-25-1](/img/structure/B1399666.png)
5-Iodoisoindoline
Overview
Description
Synthesis Analysis
Isoindolinone synthesis has been achieved via one-pot type transition metal-catalyzed C−C bond-forming reactions . The synthetic strategies can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .Molecular Structure Analysis
5-Iodoisoindoline contains a total of 19 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The biological screening results indicated that all synthesized compounds displayed potent inhibitory activity with IC 50 values ranging from 2.1 to 7.4 μM .Physical And Chemical Properties Analysis
5-Iodoisoindoline is a heterocyclic organic compound with the molecular formula C8H8IN . It is a white to off-white crystalline powder.Scientific Research Applications
EPR Oximetry Probes
Isoindoline nitroxides, related to 5-Iodoisoindoline, are explored for their potential as Electron Paramagnetic Resonance (EPR) oximetry probes. Their low cytotoxicity, moderate biological reduction rates, and favorable EPR characteristics make them suitable for studying viable biological systems. Specific studies focused on various anionic, cationic, and neutral nitroxides, including their isotopically labeled analogs, for in vivo EPR oximetry applications, demonstrating their sensitivity to oxygen concentration and potential for enhancing signal intensity (Khan et al., 2011).
SPECT Imaging and Brain Receptor Studies
Several studies have utilized derivatives of 5-Iodoisoindoline, such as 5-Iodo-6-Nitroquipazine and 5-Iodo-A-85380, for Single Photon Emission Computed Tomography (SPECT) imaging. These compounds have been effective in imaging brain serotonin reuptake sites and nicotinic acetylcholine receptors in primates. Their properties, including high brain uptake and specificity for certain receptor subtypes, make them suitable for non-invasive brain imaging and studying receptor distribution and function (Jagust et al., 1993), (Chefer et al., 1998).
Radioligand Development
5-Iodo-A-85380, a variant of 5-Iodoisoindoline, has been developed as a specific radioligand for α4β2 nicotinic acetylcholine receptors. Its high affinity and selectivity, along with features like low toxicity and high specific-to-nonspecific binding ratio, make it superior for in vitro and in vivo studies of these receptors. This compound is significant for its potential use in imaging techniques and receptor studies in neurological research (Mukhin et al., 2000).
Synthesis of Heterocyclic Compounds
5-Iodoisoindoline derivatives have been used in the synthesis of various heterocyclic compounds, including tetrahydroisoquinolines and benzazepines. These synthetic processes are important for developing new pharmaceuticals and exploring chemical properties of these compounds (Tietze et al., 2000).
Safety And Hazards
Future Directions
Isoindoline derivatives have been found to inhibit acetylcholinesterase, which is significant in the treatment of Alzheimer’s disease . The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine . This suggests potential future directions in the development of treatments for Alzheimer’s disease.
properties
IUPAC Name |
5-iodo-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDJKTRBNHCJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727833 | |
Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoisoindoline | |
CAS RN |
905274-25-1 | |
Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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